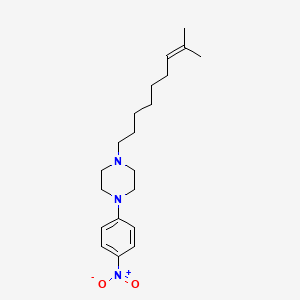![molecular formula C17H28N2O2 B4970895 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMPEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine acts as a selective serotonin reuptake inhibitor (SSRI) and also has affinity for dopamine and norepinephrine transporters. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, emotions, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), which is a secondary messenger that regulates various cellular processes.
実験室実験の利点と制限
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine has several advantages for lab experiments, such as its high potency and selectivity for serotonin transporters, which makes it a useful tool for studying the role of serotonin in the brain. However, its limited availability and potential for abuse are some of the limitations that need to be considered.
将来の方向性
There are several future directions for 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine research, such as studying its potential as a therapeutic agent for various neurological disorders and exploring its mechanism of action at the molecular level. Additionally, the development of selective ligands for this compound receptors could lead to the discovery of new drugs with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has gained attention for its potential therapeutic applications. Its selective serotonin reuptake inhibition and affinity for dopamine and norepinephrine transporters make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine can be synthesized using a simple one-pot reaction method, which involves the condensation of 3,4-dimethoxyphenylacetonitrile with 1-ethylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product can be purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggest its potential as a novel therapeutic agent.
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-5-18-8-10-19(11-9-18)14(2)12-15-6-7-16(20-3)17(13-15)21-4/h6-7,13-14H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFJUOOURAGFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)




![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)

![1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B4970894.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)